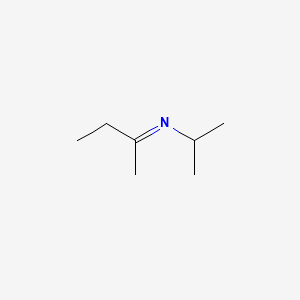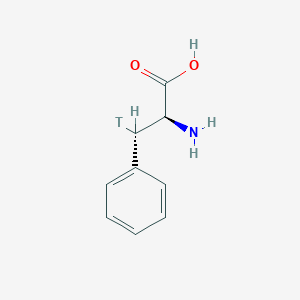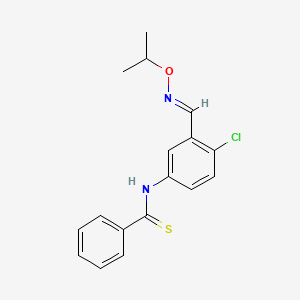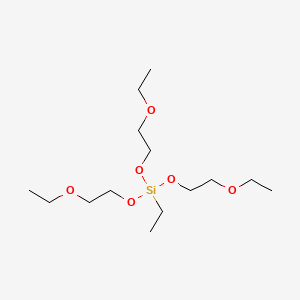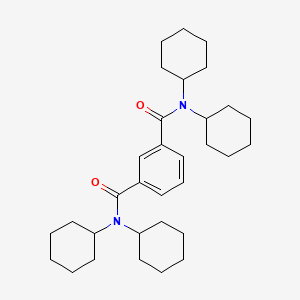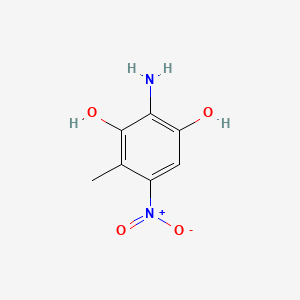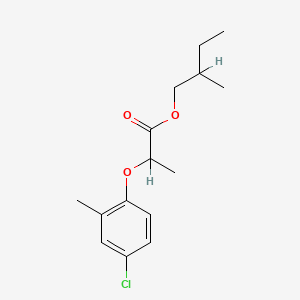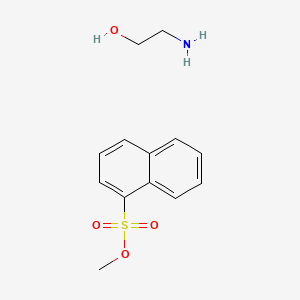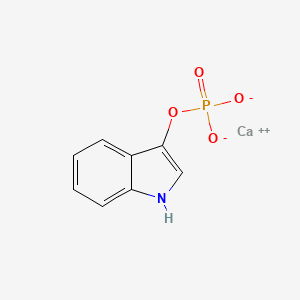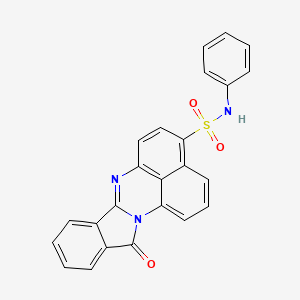
Bis(cyclopentenyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of two cyclopentene rings connected by an oxygen atom
Méthodes De Préparation
Bis(cyclopentenyl) ether can be synthesized through several methods. One common approach involves the reaction of 2-cyclopentenyl carboxylate or 2-cyclopentenol with an aqueous acid solution having a pH in the range of about 1.0 to about 3.0 . The reaction is typically carried out at temperatures ranging from 0°C to 100°C. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Analyse Des Réactions Chimiques
Bis(cyclopentenyl) ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo substitution reactions where one of the cyclopentene rings is replaced by another functional group. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(cyclopentenyl) ether has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of bis(cyclopentenyl) ether involves its interaction with molecular targets through its ether linkage and cyclopentene rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparaison Avec Des Composés Similaires
Bis(cyclopentenyl) ether can be compared with other similar compounds, such as cyclopentyl methyl ether and diethyl ether. While all these compounds contain ether linkages, this compound is unique due to its two cyclopentene rings, which impart distinct chemical and physical properties . Similar compounds include:
Cyclopentyl methyl ether: Known for its use as an eco-friendly solvent.
Diethyl ether: Commonly used as a solvent and anesthetic in medical applications.
Propriétés
Numéro CAS |
67634-31-5 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yloxy)cyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h5,7H,1-4,6,8H2 |
Clé InChI |
GYMSGMABTOEEAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)OC2=CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
